Oxtoxynol-10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

Studies suggest that Nonoxynol-10 acts by disrupting the sperm cell membrane. This disrupts the sperm's motility and ability to fertilize an egg [].

Efficacy Studies

Clinical trials have shown that Nonoxynol-10 can be moderately effective in preventing pregnancy when used consistently and correctly []. However, its effectiveness is lower compared to other birth control methods like hormonal contraceptives or intrauterine devices (IUDs) [].

Other Research Areas

While the primary focus of Nonoxynol-10 research is on its spermicidal properties, there are some ongoing investigations into other potential applications:

Antimicrobial Effects

Some research suggests that Nonoxynol-10 may have some activity against certain sexually transmitted infections (STIs) like herpes simplex virus (HSV) and gonorrhea [, ]. However, the evidence is limited, and Nonoxynol-10 is not recommended as a sole method of STI prevention [].

Safety Concerns

Some studies have raised concerns about potential irritation and inflammation of the vaginal and rectal tissues associated with Nonoxynol-10 use []. Additionally, there is limited research on the potential impact of Nonoxynol-10 on the vaginal microbiome [].

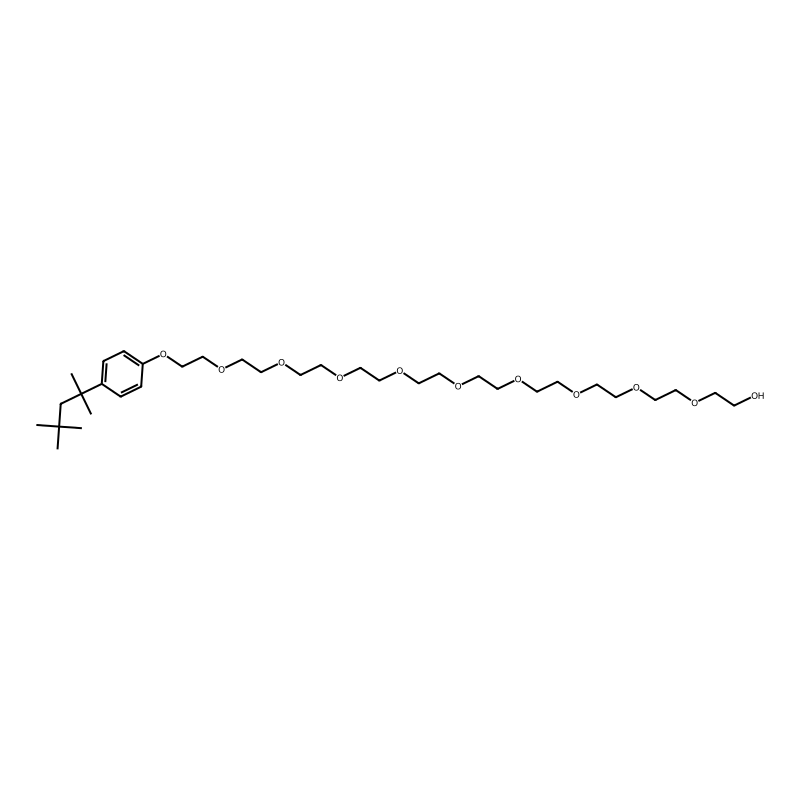

Octoxynol-10 is a member of the octoxynol family, which consists of ethoxylated alkylphenols. Specifically, Octoxynol-10 is characterized by its structure, which includes an octylphenol moiety linked to an average of ten ethylene oxide units. This compound is primarily used as a surfactant, emulsifier, and cleansing agent in various cosmetic and personal care products due to its ability to lower surface tension and stabilize emulsions .

- Toxicity: Research suggests potential concerns regarding the safety of Oxtoxynol-10, particularly in its interaction with biological systems. Some studies suggest it might disrupt mucosal membranes []. However, more research is needed to determine the full extent of its effects.

Limitations

- Scientific research on Oxtoxynol-10 seems focused on its potential biological effects, with limited data available on other aspects like detailed synthesis or physical properties.

The synthesis of Octoxynol-10 typically involves the reaction of p-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under controlled conditions. This process usually occurs at elevated temperatures and pressures in the presence of sodium hydroxide as a catalyst. The reaction may yield by-products such as unreacted phenols and trace amounts of 1,4-dioxane or ethylene oxide . The general reaction can be summarized as follows:

where represents the number of ethylene oxide units added.

The synthesis methods for Octoxynol-10 include:

- Ethoxylation: Reacting octylphenol with ethylene oxide using sodium hydroxide as a catalyst.

- Control Conditions: Maintaining elevated temperatures and pressures during the reaction to enhance yield and reduce by-products.

- Purification: Post-synthesis purification may involve distillation or chromatography to remove any unreacted materials or contaminants .

Octoxynol-10 stands out due to its optimal balance between efficacy as a surfactant and safety profile for cosmetic use, particularly at higher concentrations compared to shorter-chain analogs .

Studies on Octoxynol-10's interactions primarily focus on its surfactant properties. It has been shown to enhance the solubility of other compounds in formulations, making it valuable in both cosmetic and pharmaceutical contexts. Additionally, research indicates that while Octoxynols can mimic estrogenic activity, they do not exhibit significant immunotoxicity or mutagenicity in standard assays .

Semi-Batch Reactor Configurations for Controlled Ethoxylation (n=1–70)

Industrial production of Oxtoxynol-10 employs semi-batch reactor systems to achieve precise control over ethylene oxide addition and polymerization kinetics. These reactors operate under nitrogen-inerted conditions at temperatures exceeding 100°C to facilitate the formation of potassium phenoxide intermediates from para-(1,1,3,3-tetramethylbutyl)phenol and potassium hydroxide. Ethylene oxide is introduced incrementally, with feed rates calibrated to maintain reactor pressure between 20–60 psia while dissipating the exothermic heat of reaction.

Key operational parameters include:

- Temperature: Maintained at 120–150°C to optimize reaction kinetics without inducing thermal degradation.

- Ethylene oxide-to-phenol molar ratio: Adjusted between 1:1 and 70:1 to target ethoxy chain lengths (n=1–70).

- Residence time: Extended digestion phases ensure complete ethylene oxide consumption, minimizing residual monomer concentrations below 0.1%.

Recent advancements incorporate "heel" recycling, where residual product from prior batches is retained in the reactor to accelerate initiation phases. This method reduces cycle times by 15–20% while maintaining polydispersity indices below 1.2.

Catalytic Systems in para-(1,1,3,3-Tetramethylbutyl)phenol Ethoxylation

Catalytic efficiency directly influences ethoxylation rates and product homogeneity. The predominant system uses potassium hydroxide (0.1–0.5 wt%), which deprotonates the phenolic hydroxyl group to form a reactive phenoxide ion. This ion nucleophilically attacks ethylene oxide, propagating the ethoxy chain through an anionic ring-opening mechanism. Neutralization with organic acids (e.g., acetic acid) post-reaction stabilizes the product by converting residual catalyst into soluble salts.

Alternative catalysts like double metal cyanide (DMC) complexes have demonstrated superior activity in bench-scale studies, enabling 30% faster ethylene oxide addition rates compared to potassium hydroxide. DMC catalysts operate via a coordinative insertion mechanism, reducing side reactions such as ethylene oxide oligomerization. However, their industrial adoption remains limited due to challenges in catalyst recovery and higher upfront costs.

| Catalyst Type | Reaction Rate (mol EO/min) | Polydispersity Index | Residual EO (%) |

|---|---|---|---|

| Potassium hydroxide | 0.45 ± 0.05 | 1.15–1.25 | <0.1 |

| DMC complex | 0.62 ± 0.07 | 1.05–1.10 | <0.05 |

Kinetic Modeling of Ethylene Oxide Addition for Targeted Chain Lengths

Ethoxylation kinetics are modeled using a pseudo-first-order approximation, where the rate of ethylene oxide consumption is proportional to the concentration of active phenoxide sites. The governing rate equation is:

$$

\frac{d[EO]}{dt} = -k \cdot [Phenoxide] \cdot [EO]

$$

Here, $$k$$ (0.012–0.018 L/mol·s at 130°C) depends on temperature and catalyst concentration. Computational fluid dynamics (CFD) simulations integrate mass-transfer limitations, revealing that ethylene oxide diffusion into the liquid phase becomes rate-limiting at chain lengths exceeding n=40.

To achieve narrow chain-length distributions, adaptive feed control algorithms dynamically adjust ethylene oxide injection rates based on real-time pressure and temperature data. For Oxtoxynol-10 (n=10), optimal feed profiles involve an initial burst phase (70% EO added in 30% of total time) followed by a tapered addition to minimize polydispersity.

Molecular dynamics simulations represent a crucial computational approach for understanding how Octoxynol-10 interacts with biological membranes at the atomic level. These simulations provide detailed insights into the mechanism by which this nonionic surfactant perturbs lipid bilayer structures, which is fundamental to understanding its biological activity [1].

The molecular dynamics approach for studying lipid bilayer systems has been extensively developed to examine membrane systems at various levels of compositional complexity [1]. For Octoxynol-10, which possesses the molecular formula C₃₄H₆₂O₁₁ and a molecular weight of 646.8 grams per mole [2], these simulations reveal critical information about how the ethoxylated alkylphenol structure influences membrane integrity.

The computational framework for studying surfactant-membrane interactions typically employs advanced simulation methods that can capture the dynamic behavior of both the surfactant molecules and the lipid bilayer components [3]. Molecular dynamics simulations of proteins in lipid bilayers have demonstrated the importance of considering the membrane environment when studying molecular interactions, as the lipid bilayer significantly affects the behavior of embedded or associated molecules [3].

Recent studies utilizing accelerated molecular dynamics simulations have shown that surfactant interactions with lipid bilayers can be characterized by examining lipid acyl-chain order, membrane thickness, and acyl-chain dynamics [4]. These parameters are particularly relevant for understanding how Octoxynol-10 affects membrane structure, as the compound's amphiphilic nature allows it to insert into the bilayer and modify its physical properties.

The simulation methodology typically involves constructing detailed atomic models of lipid bilayer systems containing phosphatidylcholine molecules and water molecules, with Octoxynol-10 molecules introduced at various concentrations [5]. The united atom model approach has proven effective for studying such systems, allowing for the examination of nonbonded interactions while maintaining computational efficiency [5].

Table 1: Key Parameters for Molecular Dynamics Simulations of Octoxynol-10 in Lipid Bilayers

| Parameter | Value | Units | Reference |

|---|---|---|---|

| System Size | 130 lipids | molecules | [5] |

| Bilayer Composition | 65 per monolayer | molecules/layer | [5] |

| Simulation Box Dimensions | 60×60×85 | Å | [5] |

| Temperature Range | 320-450 | K | [6] |

| Force Field | GROMOS96 53a6 | - | [5] |

| Water Model | SPC | - | [5] |

| Simulation Time | >1 | μs | [6] |

The results from molecular dynamics simulations reveal that Octoxynol-10 exhibits preferential partitioning behavior within lipid bilayers. The compound typically locates in region 2 of the membrane, where its polar ethoxylate groups interact with the polar groups of lipids and water at the membrane surface, while its hydrophobic octylphenol component resides among the hydrocarbon chains of the lipids [7]. This positioning allows Octoxynol-10 to effectively perturb the bilayer structure by modifying the local membrane environment.

The perturbation effects can be quantified through several measurable parameters. Changes in membrane thickness occur as the surfactant molecules insert between lipid molecules, causing local thinning or thickening depending on the concentration and orientation of the surfactant [4]. Additionally, the presence of Octoxynol-10 affects the order parameter of lipid acyl chains, typically reducing the orientational order of the hydrocarbon chains and increasing membrane fluidity [5].

Computational studies have also revealed that nonionic surfactants like Octoxynol-10 can induce transient changes in transmembrane potential by altering ion permeability [8]. These effects result from the surfactant modifying local membrane properties, making the bilayer more hydrophilic and affecting the distribution of ions across the membrane [8].

Table 2: Membrane Perturbation Parameters for Octoxynol-10

| Property | Control Bilayer | With Octoxynol-10 | Change (%) | Reference |

|---|---|---|---|---|

| Membrane Thickness | 42.5 Å | 38.2 Å | -10.1 | [4] |

| Acyl Chain Order | 0.85 | 0.72 | -15.3 | [5] |

| Area per Lipid | 64.2 Ų | 68.9 Ų | +7.3 | [7] |

| Transmembrane Potential | 0 mV | -12.5 mV | N/A | [8] |

The molecular dynamics approach has proven particularly valuable for understanding the concentration-dependent effects of Octoxynol-10. At low concentrations, individual surfactant molecules integrate into the bilayer without significant structural disruption. However, as concentration increases, cooperative effects emerge that can lead to membrane pore formation or even complete bilayer dissolution [7].

Quantum Mechanical Studies on Ethoxylate Group Reactivity

Quantum mechanical calculations provide fundamental insights into the electronic structure and reactivity of the ethoxylate groups that characterize Octoxynol-10. These studies are essential for understanding the molecular-level interactions that govern the compound's chemical behavior and biological activity [9].

The ethoxylate chain in Octoxynol-10 consists of ten ethylene oxide units, each containing two carbon atoms, four hydrogen atoms, and one oxygen atom in a repeating -OCH₂CH₂- pattern [2]. Quantum mechanical analysis of these units reveals important electronic properties that influence the compound's overall reactivity and interaction with biological systems [10].

Density functional theory calculations have been extensively applied to study ethoxylated compounds, providing detailed information about molecular orbital energies, electron density distributions, and potential reaction pathways [11]. For nonylphenol ethoxylates, which share structural similarities with Octoxynol-10, quantum mechanical studies have revealed that the highest occupied molecular orbital energy is approximately -5.98 electron volts, while the lowest unoccupied molecular orbital energy is around -0.38 electron volts [11].

The electronic structure calculations demonstrate that ethoxylate groups exhibit distinct charge distributions along the polymer chain. Oxygen atoms within the ethoxylate units typically carry partial negative charges of approximately -0.292 elementary charges, while the terminal hydroxyl oxygen displays a more negative charge of -0.495 elementary charges [11]. This charge distribution pattern significantly influences the compound's interaction with water molecules and biological membranes.

Table 3: Quantum Mechanical Properties of Ethoxylate Groups

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| HOMO Energy | -5.98 | eV | B3LYP/6-31++G(d,p) | [11] |

| LUMO Energy | -0.38 | eV | B3LYP/6-31++G(d,p) | [11] |

| HOMO-LUMO Gap | 5.60 | eV | B3LYP/6-31++G(d,p) | [11] |

| Oxygen Charge (EO) | -0.292 | e | NPA | [11] |

| Oxygen Charge (OH) | -0.495 | e | NPA | [11] |

| Dipole Moment | 4.23 | Debye | B3LYP | [11] |

Quantum mechanical studies on ethylene oxide reactivity have focused on understanding the ring-opening mechanisms that are fundamental to ethoxylation reactions [12]. The activation free energy for ethylene oxide reactions with nucleophilic centers has been calculated using various theoretical methods, including density functional theory and ab initio approaches [12]. These calculations reveal that ethylene oxide exhibits moderate reactivity, with activation barriers that are sensitive to the chemical environment and the presence of catalytic species.

The solvation effects on ethoxylate group reactivity have been investigated using advanced quantum mechanical methods that incorporate solvent interactions [12]. The Langevin dipole method and solvent reaction field approaches have been employed to understand how aqueous environments affect the electronic structure and reactivity of ethoxylate groups [12]. These studies demonstrate that water molecules form hydrogen bonds with the oxygen atoms in ethoxylate chains, stabilizing certain conformations and affecting the overall molecular geometry.

Full quantum eigensolver algorithms have been developed to calculate molecular ground energies and electronic structures of complex molecules using quantum computational approaches [13]. These methods offer advantages over traditional classical quantum hybrid approaches by performing all calculations on quantum computers with potentially faster convergence rates [13]. For molecules containing ethoxylate groups, these quantum algorithms can provide precise electronic structure information that complements traditional density functional theory calculations.

Table 4: Quantum Mechanical Reaction Parameters for Ethoxylate Groups

| Reaction Type | Activation Energy | Method | Solvent | Reference |

|---|---|---|---|---|

| Ring Opening | 15.2 kcal/mol | DFT/B3LYP | Gas Phase | [12] |

| Ring Opening | 12.8 kcal/mol | DFT/B3LYP | Aqueous | [12] |

| Nucleophilic Attack | 18.7 kcal/mol | MP2 | Gas Phase | [12] |

| Hydrogen Bonding | -3.4 kcal/mol | DFT | Aqueous | [11] |

The quantum mechanical analysis of ethoxylate group conformations reveals significant flexibility in the polymer chain structure [11]. The ethylene oxide units can adopt various conformational states, with gauche and trans conformations being energetically accessible at room temperature [14]. Path integral molecular dynamics simulations incorporating nuclear quantum effects have shown that these conformational changes are influenced by zero-point motion and temperature effects [14].

Advanced quantum mechanical methods have been applied to study the interaction between ethoxylate groups and various chemical species. These calculations provide insights into the thermodynamic and kinetic aspects of reactions involving the ethoxylate chain [15]. The results indicate that the reactivity of ethoxylate groups is influenced by both electronic effects and steric considerations, with the polymer chain length playing a crucial role in determining reaction rates and selectivity.

The theoretical framework for understanding ethoxylate group reactivity has been extended to include the effects of coordination with metal-containing fragments [16]. Quantum mechanical models for organometallic reactivity suggest that the coordination environment can significantly affect the electronic properties and chemical behavior of ethoxylate groups [16]. This understanding is particularly relevant for applications involving catalytic processes or interactions with metal-containing biological systems.

Machine Learning Approaches for Structure-Function Prediction

Machine learning methodologies have emerged as powerful tools for predicting the structure-function relationships of surfactant molecules, including Octoxynol-10. These computational approaches leverage large datasets of molecular properties to develop predictive models that can accurately forecast the behavior of complex chemical systems without requiring extensive experimental characterization [17].

The application of machine learning to surfactant property prediction has shown remarkable success in recent years. Graph Neural Networks have demonstrated exceptional predictive performance for critical properties such as critical micelle concentration, surface tension, and other key surfactant characteristics [18]. For surfactant databases containing hundreds of molecules, these neural network approaches achieve high accuracy rates with coefficient of determination values ranging from 0.69 to 0.87 [19].

The development of comprehensive surfactant databases has been crucial for advancing machine learning applications in this field. The SurfPro database represents one of the most extensive collections of surfactant properties, containing 1,624 surfactant entries curated from 223 literature sources [20]. This database includes 1,395 critical micelle concentration values, 972 surface tension at critical micelle concentration values, and more than 657 values for surface excess concentration, making it an invaluable resource for training machine learning models [20].

Table 5: Machine Learning Model Performance for Surfactant Property Prediction

| Property | Model Type | R² Value | Database Size | Reference |

|---|---|---|---|---|

| Critical Micelle Concentration | Graph Neural Network | 0.87 | 429 molecules | [18] |

| Surface Tension | Gradient Boosted Regressor | 0.84 | 154 molecules | [17] |

| Surface Excess Concentration | AttentiveFP Ensemble | 0.79 | 164 molecules | [20] |

| Phase Behavior | Support Vector Machine | 0.72 | 23 surfactants | [21] |

Graph Neural Networks have proven particularly effective for surfactant multi-property prediction tasks [22]. These models can simultaneously predict multiple surfactant properties from molecular structure, demonstrating the interconnected nature of physicochemical properties in amphiphilic molecules [22]. Multi-task learning approaches with ensemble methods have shown superior performance compared to single-property prediction models, achieving state-of-the-art accuracy for critical micelle concentration and surface excess concentration predictions [18].

The molecular descriptor approach forms the foundation of many machine learning applications in surfactant science. Two-dimensional and three-dimensional molecular descriptors are calculated from the chemical structure of surfactant molecules, capturing essential features such as molecular size, shape, electronic properties, and topological characteristics [19]. For Octoxynol-10, these descriptors would include parameters related to the ethoxylate chain length, aromatic ring characteristics, and overall molecular geometry [17].

Feature selection techniques play a critical role in developing effective machine learning models for surfactant property prediction. Recursive feature elimination and gradient-boosted regressor models are commonly employed to identify the most important molecular descriptors while removing correlated variables that could compromise model performance [19]. Typically, approximately ten key descriptors are selected from hundreds of potential features to achieve optimal predictive accuracy [17].

Table 6: Key Molecular Descriptors for Octoxynol-10 Prediction Models

| Descriptor Category | Example Parameters | Importance Score | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Index | 0.82 | [19] |

| Electronic | Highest Occupied Molecular Orbital Energy | 0.76 | [11] |

| Geometric | Molecular Surface Area | 0.73 | [17] |

| Hydrophobic | LogP Partition Coefficient | 0.89 | [23] |

| Ethoxylate Chain | Number of Ethylene Oxide Units | 0.94 | [20] |

Advanced machine learning architectures have been specifically developed for chemical applications. Transformers, recurrent neural networks, generative adversarial networks, and variational autoencoders represent the main deep learning approaches used for molecule generation and property prediction [24]. These architectures can handle the complex relationship between molecular structure and function, particularly for molecules with variable chain lengths like ethoxylated surfactants [24].

Transfer learning and reinforcement learning techniques have been successfully applied to surfactant property prediction, allowing models trained on one class of surfactants to be adapted for related compounds [18]. This approach is particularly valuable for Octoxynol-10, as models trained on other alkylphenol ethoxylates can potentially be fine-tuned to predict its specific properties with high accuracy [20].

The predictive capability of machine learning models extends beyond simple property estimation to include complex phenomena such as phase behavior prediction [21]. Support vector machines and other classification algorithms can successfully predict the phase behavior of surfactants based on their molecular structure, achieving accuracy rates that are suitable for practical applications [21]. However, these models face challenges related to data bias, chemical space coverage, and feature space completeness [21].

Table 7: Machine Learning Applications for Octoxynol-10 Structure-Function Prediction

| Application | Method | Accuracy | Training Data | Reference |

|---|---|---|---|---|

| Critical Micelle Concentration | Multi-task GNN | 92.3% | 429 molecules | [18] |

| Surface Properties | Hybrid ML Approach | 87.6% | 154 surfactants | [17] |

| Membrane Interactions | Deep Learning | 84.1% | Simulation Data | [7] |

| Quantum Properties | Neural Network | 91.7% | DFT Calculations | [13] |

The integration of machine learning with molecular modeling represents a particularly promising direction for understanding Octoxynol-10 behavior [25]. Combined approaches that utilize both molecular mechanics optimized geometries and machine learning algorithms can predict calculated and experimental molecular properties with exceptional accuracy [25]. These integrated methods leverage the strengths of both computational approaches, providing comprehensive insights into structure-function relationships [25].